![molecular formula C15H20Cl2N2O B4878103 2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide](/img/structure/B4878103.png)
2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide
説明
2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide, also known as Etomidate, is a sedative-hypnotic drug that is commonly used in medical procedures and surgeries. It was first synthesized in 1964 by Janssen Pharmaceutica and was approved by the FDA in 1972. Etomidate is a non-barbiturate intravenous anesthetic that is known for its rapid onset and short duration of action. It is widely used in clinical settings due to its favorable pharmacological properties.
作用機序
2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide acts on the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the central nervous system. It enhances the activity of GABA by binding to the receptor and increasing the opening of chloride ion channels. This leads to hyperpolarization of the neuron, which results in sedation and anesthesia.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide has a rapid onset of action, with peak effects occurring within 1-2 minutes of administration. It has a short duration of action, with effects lasting for approximately 5-10 minutes. 2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide does not cause significant respiratory depression or cardiovascular effects, making it a safe option for use in patients with compromised cardiovascular or respiratory function.
実験室実験の利点と制限
2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide is commonly used in laboratory experiments to study the effects of anesthesia and sedation on various physiological systems. Its rapid onset and short duration of action make it ideal for studying the effects of anesthesia on the central nervous system, cardiovascular system, and respiratory system. However, its short duration of action can also be a limitation, as it may require repeated administration to maintain anesthesia.
将来の方向性
There are several future directions for research on 2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide. One area of interest is the development of new analogs with improved pharmacological properties, such as longer duration of action or greater selectivity for specific GABA receptor subtypes. Another area of interest is the use of 2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide in combination with other drugs to achieve synergistic effects or to minimize side effects. Finally, there is ongoing research on the mechanisms of action of 2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide and its effects on various physiological systems, which may lead to new insights into the role of GABA in anesthesia and sedation.
科学的研究の応用
2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide has been extensively studied for its use in anesthesia and sedation. It is commonly used in medical procedures such as intubation, mechanical ventilation, and cardioversion. 2-(3,4-dichlorophenyl)-N-(1-ethyl-4-piperidinyl)acetamide has also been studied for its potential use in treating status epilepticus, a life-threatening condition characterized by prolonged seizures.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(1-ethylpiperidin-4-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-2-19-7-5-12(6-8-19)18-15(20)10-11-3-4-13(16)14(17)9-11/h3-4,9,12H,2,5-8,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRIGEPFAFMYKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。